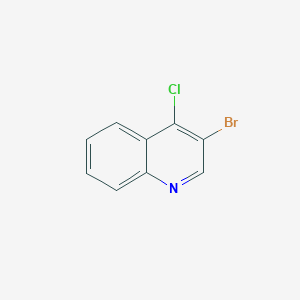

3-Bromo-4-chloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLTIGYGHAAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347146 | |

| Record name | 3-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74575-17-0 | |

| Record name | 3-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloroquinoline: Properties, Synthesis, and Applications

Abstract

3-Bromo-4-chloroquinoline is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms on the quinoline core, offers orthogonal reactivity that makes it a highly versatile building block for the synthesis of complex molecular architectures. The chlorine atom at the C4 position is activated for nucleophilic aromatic substitution, while the bromine atom at the C3 position serves as a handle for various metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, logical synthetic strategies, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a brown to off-white powder.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic protocols.

Molecular Structure

The foundational structure consists of a quinoline ring system substituted with a bromine atom at position 3 and a chlorine atom at position 4.

Caption: Molecular Structure of this compound.

Key Physicochemical Data

The following table summarizes the essential quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 74575-17-0 | [1][2] |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [1][3] |

| Appearance | Brown to off-white to white solid | [1] |

| Melting Point | 182-186 °C | [1] |

| Boiling Point (Predicted) | 300.4 ± 22.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [1] |

| InChI Key | WRRLTIGYGHAAOP-UHFFFAOYSA-N | |

| SMILES | Clc1c(Br)cnc2ccccc12 |

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[4][5]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five signals in the aromatic region. The protons on the pyridine ring (H2) and the carbocyclic ring (H5, H8) will be the most deshielded. Specifically, H2 will appear as a singlet at a high chemical shift (δ > 8.5 ppm) due to the influence of the adjacent nitrogen. H5 and H8 will also be downfield due to their positions relative to the fused ring system. The remaining protons, H6 and H7, will appear as a complex multiplet in the mid-aromatic range.

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbons directly bonded to the electronegative halogens (C3 and C4) and nitrogen (C2 and C8a) will have characteristic chemical shifts.

-

Mass Spectrometry (MS) : This technique is particularly informative for halogenated compounds. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak will exhibit a characteristic isotopic cluster. The most intense peaks will be for [M]⁺, [M+2]⁺, and [M+4]⁺, providing definitive evidence for the presence of one bromine and one chlorine atom.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic quinoline system (typically 1500-1650 cm⁻¹) and C-H stretching of the aromatic protons (~3000-3100 cm⁻¹). C-Br and C-Cl stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹).

Synthesis Methodologies

The synthesis of this compound is not commonly detailed. However, a logical and robust synthetic pathway can be designed based on well-established quinoline chemistry, such as the Gould-Jacobs reaction followed by sequential halogenation.[6] This approach offers high regiochemical control.

Proposed Synthetic Workflow

The multi-step synthesis begins with a commercially available aniline and builds the quinoline core, followed by targeted installation of the chloro and bromo substituents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on analogous transformations.[6] Researchers must optimize conditions for this specific substrate.

-

Synthesis of 4-Hydroxyquinoline Precursor :

-

In a round-bottom flask, combine an appropriate aniline derivative with a malonic acid derivative (e.g., diethyl malonate) and triethyl orthoformate.

-

Heat the mixture according to established procedures for the Gould-Jacobs reaction to form the anilinomethylene malonate intermediate.

-

Add the intermediate to a high-boiling point solvent, such as diphenyl ether, pre-heated to ~250 °C. Maintain the temperature for 15-30 minutes to effect cyclization.

-

Cool the reaction mixture and precipitate the 4-hydroxyquinoline product by adding a non-polar solvent like hexane. Filter and purify the solid.

-

-

Bromination at C3 :

-

Causality: The 4-hydroxy (or 4-quinolone) tautomer activates the C3 position for electrophilic substitution.

-

Dissolve the 4-hydroxyquinoline precursor in a suitable solvent like acetic acid or chloroform.

-

Add a brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) portion-wise at room temperature.

-

Stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) if bromine was used, followed by extraction and purification to yield 3-bromo-4-hydroxyquinoline.

-

-

Chlorination at C4 :

-

Causality: The hydroxyl group at C4 can be readily converted to a chloro group, a good leaving group, using reagents like phosphorus oxychloride (POCl₃).

-

Carefully add the 3-bromo-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃), optionally with a catalytic amount of DMF.

-

Heat the mixture to reflux (typically ~110 °C) for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and cautiously pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen atoms. This orthogonality allows for selective, sequential functionalization, making it a powerful scaffold for building molecular diversity.

-

C4 Position (Chloro) : The chlorine atom is located at an electron-deficient position due to the electron-withdrawing effect of the ring nitrogen. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . It readily reacts with N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols). This reactivity is the cornerstone of the synthesis of many 4-aminoquinoline drugs.[7][8]

-

C3 Position (Bromo) : The C-Br bond is a classic handle for metal-catalyzed cross-coupling reactions . It can participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a vast array of aryl, alkyl, vinyl, alkynyl, and amino groups.[9]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound AldrichCPR 74575-17-0 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Bromo-4-chloroquinoline (CAS 74575-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloroquinoline is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The specific placement of bromine and chlorine atoms on the quinoline ring of this compound offers unique reactivity and potential for derivatization, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and applications, with a focus on its role in the development of new therapeutics.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 242.50 g/mol .[1][2] Its structure, characterized by the CAS number 74575-17-0, features a quinoline core substituted with a bromine atom at the 3-position and a chlorine atom at the 4-position.[1]

| Property | Value | Source |

| CAS Number | 74575-17-0 | [1][3] |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Appearance | Brown to off-white to white solid | [1] |

| Melting Point | 66-70°C (182-186°C also reported) | [1][3][4] |

| Boiling Point (Predicted) | 300.4 ± 22.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [1][4] |

| InChI Key | WRRLTIGYGHAAOP-UHFFFAOYSA-N | [5] |

| SMILES | Clc1c(Br)cnc2ccccc12 | [5] |

Note: Some physical properties, such as melting point, may vary between suppliers and batches.

Synthesis of Substituted Quinolines

The synthesis of substituted quinolines like this compound often involves multi-step sequences. A common strategy for analogous structures is the construction of the quinoline core followed by halogenation.[6] For instance, the Gould-Jacobs reaction is a well-established method for creating the 4-hydroxyquinoline intermediate from an appropriately substituted aniline.[6] This intermediate can then be chlorinated and subsequently brominated.

A plausible synthetic approach for quinoline derivatives involves the following key transformations:

-

Cyclization: Formation of the quinoline ring system from acyclic precursors.

-

Chlorination: Conversion of a hydroxyl group at the 4-position to a chloro group, often using reagents like phosphorus oxychloride (POCl₃).[6][7]

-

Bromination: Introduction of a bromine atom at a specific position on the ring.

The following diagram illustrates a generalized synthetic workflow for producing a di-halogenated quinoline.

Caption: Role of this compound in the drug discovery pipeline.

Structural Characterization

The unambiguous identification of this compound is crucial for its use in research and development. This is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum, are unique to the specific substitution pattern of the quinoline ring. [8]* Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. [8]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. [1]

-

Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). [1][9]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][9][10] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles. [10]* Skin Protection: Wear protective gloves and clothing. [10]* Respiratory Protection: Use a full-face respirator if exposure limits are exceeded. [10] Storage:

Store in a refrigerator (2 to 8 °C) under an inert atmosphere. [1]Keep the container tightly closed in a dry and well-ventilated place. [10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a platform for the synthesis of novel quinoline-based compounds with a wide range of potential biological activities. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for researchers and scientists working with this compound. As the demand for new and effective therapeutics continues to grow, the importance of key building blocks like this compound in the innovation pipeline is undeniable.

References

- Hoffman Fine Chemicals. (n.d.). CAS 74575-17-0 | this compound | MFCD05738886.

- AKSci. (n.d.). 74575-17-0 this compound.

- ChemWhat. (n.d.). This compound CAS#: 74575-17-0.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR 74575-17-0.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 74575-17-0.

- PubChem. (n.d.). This compound (C9H5BrClN).

- ECHEMI. (n.d.). 3-BROMO-2-CHLOROQUINOLINE SDS, 101870-60-4 Safety Data Sheets.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-chloro-2-methylquinoline.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). 3-Bromoquinoline.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- ChemicalBook. (n.d.). 3-BROMO-4-CHLOROANILINE synthesis.

- Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- ChemicalBook. (n.d.). 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR | 74575-17-0.

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- RTI International. (n.d.). Drug Discovery and Development.

- National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. scbt.com [scbt.com]

- 3. 74575-17-0 this compound AKSci 1586AC [aksci.com]

- 4. chemwhat.com [chemwhat.com]

- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-4-chloroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of halogenated quinoline scaffolds. We will delve into the core characteristics of 3-bromo-4-chloroquinoline, a versatile intermediate whose distinct reactivity at two positions offers significant strategic advantages in the design of complex molecules and novel therapeutic agents.

Core Molecular Profile of this compound

This compound is a di-halogenated heterocyclic aromatic compound. Its foundational properties are summarized below, providing the essential data for laboratory use.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| CAS Number | 74575-17-0 | |

| Appearance | Solid (typically off-white to brown) | N/A |

| Melting Point | 182-186 °C | N/A |

| SMILES | Clc1c(Br)cnc2ccccc12 | |

| InChI Key | WRRLTIGYGHAAOP-UHFFFAOYSA-N |

These fundamental parameters are the starting point for any experimental design, from calculating molar equivalents in a reaction to interpreting mass spectrometry data.

Strategic Synthesis of the Quinoline Scaffold

While direct synthesis routes for this compound are not extensively published, a robust and logical pathway can be proposed based on well-established named reactions for analogous quinoline systems.[1][2] The following multi-step synthesis offers a high degree of control over the introduction of each substituent.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a generalized procedure adapted from literature precedents for similar quinoline syntheses.[1][2] Optimization will be required for specific laboratory conditions.

Step 1: Synthesis of 4-Hydroxyquinoline (Gould-Jacobs Reaction)

-

In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 120-140°C for 2 hours to form the anilinomethylenemalonate intermediate, typically monitored by the evolution of ethanol.

-

Transfer the reaction mixture to a high-boiling point solvent (e.g., diphenyl ether) and heat to approximately 250°C.

-

Maintain this temperature until cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture and add a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum.

Step 2: Synthesis of 4-Chloroquinoline

-

Carefully add 4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq) with cooling in an ice bath.

-

Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 2-4 hours.

-

Monitor the reaction to completion by TLC.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., concentrated NH₄OH or NaOH solution) until the pH is ~8-9, which will precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloroquinoline.

Step 3: Synthesis of this compound

-

Dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) in portions, maintaining the low temperature. The pyridine ring is deactivated towards electrophilic substitution, directing the bromination to the C3 position of the activated pyridine ring.

-

Allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Dichotomous Reactivity: A Chemist's Strategic Advantage

The true utility of this compound in drug discovery lies in its two distinct halogenated positions, which can be functionalized selectively through different reaction mechanisms. This "dual-handle" nature allows for sequential, controlled diversification of the quinoline core.

Caption: Selective functionalization pathways for this compound.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex.[3][4] This reaction is a cornerstone for installing amine functionalities, a common feature in many bioactive quinolines like the antimalarial drug Chloroquine.[3]

Protocol: Synthesis of a 4-Aminoquinoline Derivative

-

Dissolve this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent (e.g., ethanol, NMP, or acetonitrile).

-

The reaction can be performed under conventional heating (reflux) or accelerated using microwave irradiation (e.g., 120-150°C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture. If a precipitate forms, it can be collected by filtration.

-

Alternatively, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization.

B. Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5] This allows for the formation of C-C bonds, enabling the introduction of a wide variety of aryl or heteroaryl groups, which is a critical strategy for modulating a compound's pharmacological profile.[5]

Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).

-

Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Cool the reaction, dilute with water and ethyl acetate, and separate the layers.

-

Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

| Proton Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Rationale |

| H-2 | 8.9 - 9.1 | Deshielded by adjacent nitrogen and C4-Cl. |

| H-5 | 8.0 - 8.2 | Peri-position to nitrogen, deshielded. |

| H-8 | 7.9 - 8.1 | Aromatic proton on the benzene ring. |

| H-6, H-7 | 7.6 - 7.8 | Aromatic protons, likely a complex multiplet. |

¹³C NMR would show 9 distinct signals in the aromatic region, with the carbons directly attached to the halogens (C3 and C4) and the nitrogen-adjacent carbons (C2 and C8a) being particularly informative.

Mass Spectrometry will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, which is a key diagnostic feature.

Applications in Drug Discovery

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] The ability to selectively functionalize this compound makes it an exceptionally valuable starting material for creating libraries of novel compounds for screening.

-

Anticancer Agents: The 4-aminoquinoline scaffold is being explored for its ability to inhibit signaling pathways crucial for cancer cell proliferation.[9] The C3 position can be modified to enhance target specificity and potency.

-

Antimalarial Drugs: As an analog of the 4-chloroquinoline core of Chloroquine, derivatives can be synthesized to combat drug-resistant strains of Plasmodium falciparum.[3]

-

Kinase Inhibitors: The quinoline structure can serve as a hinge-binding motif for various protein kinases, and diversification at the C3 and C4 positions can lead to potent and selective inhibitors.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acutely toxic if swallowed (H301) and causes serious eye damage (H318).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product.

-

Storage: Store locked up in a dry, well-ventilated place.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

-

ACS Publications. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

Supporting Information. (n.d.). 1 - Supporting Information. [Link]

-

ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

NIH. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. [Link]

-

ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. [Link]

-

MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

-

PubChemLite. (n.d.). This compound (C9H5BrClN). [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorophenol. [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | MDPI [mdpi.com]

An In-depth Technical Guide to 3-Bromo-4-chloroquinoline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloroquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the compound's nomenclature, structural features, and physicochemical properties. A plausible synthetic route is detailed, drawing from established methodologies for analogous quinoline derivatives. Furthermore, this guide presents a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) with expert interpretation. The guide culminates in a discussion of the potential applications of this compound as a pivotal building block in drug discovery, particularly in the development of novel anticancer, antimicrobial, and antimalarial agents. Safety and handling protocols are also explicitly outlined to ensure its responsible use in a laboratory setting.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of therapeutic agents. The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoline ring system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new vectors for molecular interactions, thereby modulating biological activity.

This compound emerges as a particularly intriguing building block due to the distinct electronic and steric effects of the two different halogen substituents at key positions on the pyridine ring of the quinoline nucleus. This unique substitution pattern offers a versatile platform for further chemical modifications, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or considering the use of this promising heterocyclic intermediate.

Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is This compound . Its structure consists of a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. A bromine atom is substituted at the 3-position, and a chlorine atom is at the 4-position of the quinoline ring.

Molecular Structure:

Figure 1: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning chemical reactions, purification procedures, and formulation studies.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 74575-17-0 | [3] |

| Molecular Formula | C₉H₅BrClN | [3] |

| Molecular Weight | 242.50 g/mol | [3] |

| Appearance | Solid | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)Br)Cl | - |

| InChI Key | WRRLTIGYGHAAOP-UHFFFAOYSA-N | - |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 3-Bromo-4-hydroxyquinoline

This step can be achieved through a Gould-Jacobs reaction. 3-Bromoaniline would be reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization of the resulting intermediate. A more direct approach involves the Conrad-Limpach reaction, where 3-bromoaniline is reacted with a β-ketoester, such as ethyl acetoacetate, followed by cyclization of the intermediate enamine.

Step 2: Chlorination of 3-Bromo-4-hydroxyquinoline

The 3-bromo-4-hydroxyquinoline intermediate is then subjected to chlorination to yield the final product.

-

To a round-bottom flask, add 3-bromo-4-hydroxyquinoline (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The reaction mixture is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting acidic solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

-

The solid product is collected by vacuum filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings, particularly at the 4-position of quinolines, to chlorine atoms. The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere prevents potential side reactions with atmospheric moisture, which can decompose the POCl₃.

-

Catalytic DMF: DMF can act as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating agent.

-

Quenching on Ice: This is a crucial safety step to manage the highly exothermic reaction of residual POCl₃ with water.

-

Neutralization: This step is necessary to precipitate the product, which is typically insoluble in neutral aqueous media.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting material and by-products, yielding a product of high purity suitable for further applications.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, a detailed prediction of its spectroscopic features can be made based on the analysis of closely related compounds and established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. The protons on the pyridine ring (H-2) will be the most downfield, followed by the protons on the benzene ring.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-5 | 8.1 - 8.3 | d | ~8.5 |

| H-8 | 7.9 - 8.1 | d | ~8.0 |

| H-6 | 7.6 - 7.8 | t | ~7.5 |

| H-7 | 7.5 - 7.7 | t | ~7.5 |

Interpretation:

-

The H-2 proton is expected to be a singlet and significantly downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the C-4 chloro substituent.

-

The protons on the benzene ring (H-5, H-6, H-7, and H-8) will exhibit a typical four-proton system for a substituted quinoline, with expected doublet and triplet splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each carbon atom in the quinoline ring. The chemical shifts of the carbons directly attached to the nitrogen, bromine, and chlorine atoms will be significantly affected.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~118 |

| C-4 | ~148 |

| C-4a | ~127 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~129 |

| C-8 | ~131 |

| C-8a | ~149 |

Interpretation:

-

The carbons of the pyridine ring (C-2, C-4, C-8a) are expected to be downfield due to the influence of the nitrogen atom.

-

The carbon bearing the bromine atom (C-3) will be significantly shielded compared to an unsubstituted carbon, a known effect of bromine substitution in aromatic systems.[5]

-

The carbon attached to the chlorine atom (C-4) will be deshielded.

Mass Spectrometry (MS)

The mass spectrum of this compound will provide crucial information for confirming its molecular weight and elemental composition. The presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

M⁺ (C₉H₅⁷⁹Br³⁵Cl): m/z ≈ 241

-

M+2 (C₉H₅⁸¹Br³⁵Cl and C₉H₅⁷⁹Br³⁷Cl): m/z ≈ 243

-

M+4 (C₉H₅⁸¹Br³⁷Cl): m/z ≈ 245

-

-

Isotopic Pattern: The relative intensities of the M⁺, M+2, and M+4 peaks will be a complex pattern reflecting the combined isotopic abundances of one bromine and one chlorine atom.

-

Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN and the cleavage of the substituent groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups and the aromatic system within the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1300-1000 | C-H in-plane bending |

| 900-675 | C-H out-of-plane bending (aromatic) |

| ~800 | C-Cl stretching |

| ~650 | C-Br stretching |

Interpretation:

-

The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds.

-

A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring system.

-

The C-Cl and C-Br stretching vibrations are expected in the fingerprint region and can provide evidence for the presence of these halogens.[6][7][8]

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of two distinct halogen atoms at positions 3 and 4 allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SₙAr) reactions. This chemical tractability makes it an attractive starting material for generating libraries of novel compounds for drug discovery screening.

Potential Therapeutic Areas:

-

Anticancer Agents: The quinoline core is found in several anticancer drugs that act through various mechanisms, including the inhibition of topoisomerase and protein kinases.[1][9] The unique substitution pattern of this compound could be exploited to design novel inhibitors of these key cancer targets.

-

Antimicrobial Agents: Quinolone and quinoline-based compounds have a long history as effective antibacterial and antifungal agents.[10] Derivatives of this compound could be synthesized and evaluated for their potential to combat drug-resistant microbial strains.

-

Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine.[11][12][13] this compound can serve as a precursor for the synthesis of novel 4-aminoquinoline derivatives with potential activity against chloroquine-resistant strains of Plasmodium falciparum.

Logical Workflow for Drug Discovery:

Figure 3: A logical workflow for utilizing this compound in a drug discovery program.

Safety and Handling

As a halogenated aromatic compound and a potential bioactive molecule, this compound must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

Based on the Safety Data Sheet (SDS) for this compound, the following hazard statements apply:[14]

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

Precautionary Measures:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

-

Engineering Controls:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. Its unique structural and electronic properties, conferred by the distinct halogen substituents, make it a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. This technical guide has provided a comprehensive overview of its nomenclature, structure, physicochemical properties, a plausible synthetic route, and a detailed predicted spectroscopic profile. By understanding the chemical reactivity and potential applications of this compound, and by adhering to strict safety protocols, researchers can effectively utilize this compound to advance their scientific endeavors.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-26).

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).

- CAS 74575-17-0 | this compound | MFCD05738886 - Hoffman Fine Chemicals.

- 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem.

- This compound | CAS 74575-17-0 | SCBT - Santa Cruz Biotechnology.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

- Three 4-aminoquinolines of antimalarial interest - PubMed.

- SAFETY D

- 3-Bromoquinoline(5332-24-1) 13C NMR spectrum - ChemicalBook.

- 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum - ChemicalBook.

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry - Benchchem.

- Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry.

- 12.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025-05-06).

- ms isotopes: Br and Cl - csbsju.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- 3-Bromoquinoline(5332-24-1) 1H NMR spectrum - ChemicalBook.

- CHLOROQUINE synthesis - ChemicalBook.

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -

- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv

- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - MDPI.

- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - University of California San Francisco. (2005-01-20).

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One.

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - NIH. (2025-02-05).

- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025-04-01).

- Interpretation of Isotope Peaks in Small Molecule LC?

- 1 - Supporting Inform

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025-01-01).

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

- mass spectra - the M+2 peak - Chemguide.

- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023-09-20).

- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO.

- Ch13 - Mass Spectroscopy - University of Calgary.

- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - NIH.

- This compound AldrichCPR 74575-17-0 - Sigma-Aldrich.

- Practice recognising functional groups in IR spectra - YouTube. (2018-07-24).

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public

- Isotopes in Mass Spectrometry - Chemistry Steps.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

- 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure.

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - NIH. (2023-03-02).

- Evaluation of Antimicrobial Activity by Marine Nocardiopsis dassonvillei against Foodborne Listeria monocytogenes and Shiga Toxin-Producing Escherichia coli - PMC - NIH.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]

- 3. scbt.com [scbt.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Antimicrobial Activity by Marine Nocardiopsis dassonvillei against Foodborne Listeria monocytogenes and Shiga Toxin-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three 4-aminoquinolines of antimalarial interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloroquinoline

Introduction: The Imperative for Unambiguous Identification

In the landscape of pharmaceutical research and synthetic chemistry, 3-Bromo-4-chloroquinoline (CAS No. 74575-17-0) serves as a valuable heterocyclic building block. Its rigid, substituted quinoline core is a scaffold of significant interest for the development of novel therapeutic agents and functional materials. The precise arrangement of the bromo and chloro substituents on the pyridine ring dictates the molecule's reactivity, electronic properties, and potential biological interactions. Therefore, the unambiguous confirmation of its structure is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely published, we will proceed from the perspective of structural elucidation, leveraging first principles of spectroscopy and data from closely related analogs to predict and interpret the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach mirrors the real-world challenge scientists face when encountering novel or sparsely documented compounds, transforming a data gap into an opportunity for rigorous scientific deduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern.

¹H NMR Spectroscopy: Assigning the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to feature five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The precise chemical shifts are governed by the inductive effects of the electronegative nitrogen and halogen atoms, as well as anisotropic effects from the ring system.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | Singlet (s) | N/A |

| H-8 | 8.2 - 8.4 | Doublet (d) | ~8.4 |

| H-5 | 8.0 - 8.2 | Doublet (d) | ~8.0 |

| H-7 | 7.8 - 8.0 | Triplet (t) | ~7.6 |

| H-6 | 7.6 - 7.8 | Triplet (t) | ~7.6 |

Causality of Assignments:

-

H-2: This proton is situated on the pyridine ring, alpha to the nitrogen atom. The strong deshielding effect of the nitrogen, combined with the influence of the adjacent halogens, pushes its resonance significantly downfield, resulting in the most deshielded signal. It appears as a singlet as it has no adjacent protons for coupling.

-

H-8 & H-5: These protons are on the benzene ring and are deshielded by the fused aromatic system. H-8 is peri to the nitrogen, leading to a downfield shift. Both are expected to be doublets due to coupling with their respective ortho neighbors.

-

H-7 & H-6: These protons are located in the middle of the benzene ring and are expected to resonate at relatively higher fields compared to H-5 and H-8. They will appear as triplets (or more complex multiplets) due to coupling with their two neighbors.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the acquisition time to ~4 seconds and the relaxation delay to 2 seconds.

-

-

Data Processing: Co-add 16-32 scans to achieve an adequate signal-to-noise ratio. Apply a Fourier transform, phase correction, and baseline correction to the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): The Definitive Molecular Fingerprint

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers further structural clues. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Expected Mass Spectrum Data (Electron Ionization, EI-MS)

The molecular formula is C₉H₅BrClN. [1]The key feature in the mass spectrum will be the molecular ion (M⁺) cluster, which arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

This combination results in a distinctive pattern of four peaks:

-

M⁺ (m/z 241): C₉H₅⁷⁹Br³⁵Cl

-

M+2 (m/z 243): Combination of C₉H₅⁸¹Br³⁵Cl and C₉H₅⁷⁹Br³⁷Cl

-

M+4 (m/z 245): C₉H₅⁸¹Br³⁷Cl

Causality of Isotopic Pattern: The relative intensity of these peaks provides a definitive signature for the presence of one bromine and one chlorine atom. The expected intensity ratio for the M⁺, M+2, and M+4 peaks is approximately 77 : 100 : 24 . The M+2 peak is the most abundant because it represents the two most likely combinations of isotopes.

Predicted Isotopic Distribution for the Molecular Ion

| Ion | m/z (Nominal) | Contributing Isotopes | Relative Intensity (%) |

| M⁺ | 241 | ⁷⁹Br, ³⁵Cl | 77.1 |

| M+2 | 243 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | 100.0 |

| M+4 | 245 | ⁸¹Br, ³⁷Cl | 23.8 |

Predicted Fragmentation: Under hard ionization conditions like EI, fragmentation is expected. Likely fragmentation pathways include the loss of halogen atoms:

-

[M-Cl]⁺: m/z ~206/208 (still showing the Br isotope pattern)

-

[M-Br]⁺: m/z ~162/164 (still showing the Cl isotope pattern)

-

[M-Br-Cl]⁺: m/z ~127 (quinoline radical cation)

Caption: Logical relationship of isotopes to the predicted MS pattern.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive characterization of this compound is reliably achieved through the synergistic use of NMR, IR, and MS techniques. ¹H and ¹³C NMR data are predicted to confirm the specific carbon-hydrogen framework and the unique substitution pattern of the quinoline ring. IR spectroscopy serves to verify the aromatic nature and the presence of carbon-halogen bonds. Concurrently, mass spectrometry provides definitive confirmation of the molecular weight and, most critically, the presence of both a single bromine and a single chlorine atom through its characteristic isotopic signature. Together, these techniques provide the unambiguous, self-validating evidence required for structural confirmation in any research or drug development setting.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Science & Business Media.

-

PubChem. 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound. University of Luxembourg. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloroquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic organic compound. The quinoline ring system is a prominent structural motif in a vast array of biologically active compounds and functional materials. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and pharmacological activity of the parent molecule. This guide provides a comprehensive overview of the key physical properties of this compound, namely its melting and boiling points, and details the rigorous experimental methodologies for their determination. Understanding these fundamental properties is paramount for the compound's synthesis, purification, formulation, and application in research and drug development.

Physicochemical Properties of this compound

The accurate determination of physical properties such as melting and boiling points is a cornerstone of chemical characterization, providing insights into a compound's purity, crystal lattice energy, and intermolecular forces.

Summary of Physical Properties

| Physical Property | Value | Source |

| Melting Point | 182-186 °C | Hoffman Fine Chemicals[1] |

| Boiling Point | 300.4 ± 22.0 °C (Predicted) | Hoffman Fine Chemicals[1] |

| Molecular Formula | C₉H₅BrClN | Hoffman Fine Chemicals[1] |

| Molecular Weight | 242.50 g/mol | Hoffman Fine Chemicals[1] |

| CAS Number | 74575-17-0 | Hoffman Fine Chemicals[1] |

Note on Data Discrepancies: It is important for researchers to be aware that different sources may report varying physical property data. While the value of 182-186 °C is cited from a chemical supplier, a thorough review of chemical databases indicates some sources report a significantly lower melting point. This discrepancy could arise from several factors, including the presence of different polymorphic forms, impurities, or errors in data reporting. For critical applications, it is strongly recommended that the melting point be experimentally verified using a purified sample.

Experimental Determination of Physical Properties

The following sections detail the standard, self-validating protocols for the determination of the melting and boiling points of this compound. The causality behind key experimental choices is explained to ensure methodological robustness.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

If using a Thiele tube, attach the capillary tube to a calibrated thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and capillary tube in the Thiele tube, making sure the top of the oil is above the sample but below the rubber band.

-

-

Measurement:

-

Heat the apparatus at a moderate rate initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the substance.

-

Causality and Trustworthiness: A sharp melting point range (typically 0.5-1 °C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. Repeating the measurement with a fresh sample in a new capillary tube validates the initial result.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-Chloroquinoline

Abstract

As a pivotal intermediate in contemporary pharmaceutical research and organic synthesis, 3-bromo-4-chloroquinoline (CAS No: 74575-17-0) presents a unique combination of reactivity and potential hazards. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind safety measures, grounded in the specific chemical properties of halogenated quinolines. Our objective is to foster a proactive safety culture through a comprehensive understanding of the risks and the implementation of self-validating safety systems in the laboratory environment.

Compound Characterization and Hazard Profile

This compound is a solid, often appearing as a brown to off-white powder, with a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol .[1][2] Its utility in synthesis is derived from the differential reactivity of the halogen substituents on the quinoline core, a common scaffold in medicinal chemistry. However, this chemical reactivity also dictates its hazard profile.

The primary acute hazards associated with this compound are significant. It is classified as Acutely Toxic (Category 3) if swallowed and is known to cause serious eye damage (Category 1) .[3][4] Some sources also indicate it may cause skin irritation and respiratory irritation.[1][5] The underlying principle for this toxicity, common to many halogenated heterocyclic compounds, is their ability to interact with biological macromolecules, disrupting cellular function. The "Danger" signal word and associated pictograms on its labeling are a direct consequence of this intrinsic toxicity.[1][3]

| Hazard Classification | GHS Code | Description | Primary Sources |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][4] |

| Serious Eye Damage | H318 | Causes serious eye damage | [1][3][4] |

| Skin Irritation | H315 | Causes skin irritation | [1][5] |

| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation | [1][5] |

This table summarizes the primary GHS hazard classifications for this compound based on available safety data sheets.

The Cornerstone of Safety: Risk Assessment and Control Hierarchy

A robust safety protocol is not a static checklist but a dynamic process of risk assessment and mitigation. The handling of this compound necessitates a multi-layered approach, prioritizing engineering controls and administrative controls before relying solely on Personal Protective Equipment (PPE).

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls: The First Line of Defense

Given that this compound is a solid that can form dust and may cause respiratory irritation, all handling must be conducted within a properly functioning chemical fume hood.[5] This is a non-negotiable control measure. The rationale is straightforward: a fume hood contains and exhausts airborne particulates and vapors, preventing inhalation, which is a primary route of exposure. For procedures with a higher risk of dust generation, such as weighing or transfers, a ventilated balance enclosure or a glove box provides an even higher level of containment.

Administrative Controls: Standardizing Safe Practices

Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe handling. These should include:

-

Designated Areas: Clearly demarcate areas for the storage and handling of this compound to prevent cross-contamination.[6]

-

Training: All personnel must be trained on the specific hazards of this compound and the established SOPs before commencing any work.[1]

-

Inventory Management: Maintain a precise inventory to track usage and prevent the accumulation of old or degraded material.[6][7] A "first-in, first-out" system is recommended.[8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical.[9] Its selection must be based on a thorough risk assessment of the planned procedure.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Safety Goggles and Face Shield | Due to the severe risk of eye damage (H318), standard safety glasses are insufficient.[5] Chemical splash goggles that provide a complete seal around the eyes are mandatory.[10] A full-face shield must be worn over the goggles during any operation with a splash or dust generation potential. |

| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for incidental contact. Given the potential for skin irritation, double-gloving is a prudent measure.[10][11] If prolonged contact or immersion is possible, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10] Gloves must be inspected before use and changed immediately if contamination is suspected.[9] |

| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned laboratory coat is required to protect the skin.[10] Ensure the material is appropriate for handling halogenated organic compounds. |

| Respiratory | As needed, based on risk assessment | For routine handling inside a fume hood, respiratory protection is generally not required. However, if engineering controls are not available or fail, or during a large spill cleanup, a full-face respirator with appropriate cartridges should be used.[5] |

Step-by-Step Handling and Storage Protocols

Pre-Experiment Workflow

Caption: Mandatory workflow before handling the compound.

Weighing and Transfer

-

Preparation: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure. Place a layer of absorbent, disposable bench paper on the work surface to contain any minor spills.

-

Aliquotting: Use spatulas and weigh boats appropriate for handling fine solids. Avoid any actions that could generate dust.

-

Container Sealing: After dispensing the required amount, securely close the primary container lid.[7]

-

Cleanup: Decontaminate the spatula and any surfaces. Dispose of the weigh boat and bench paper as contaminated solid waste.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure or incompatible reactions.

-

Location: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and heat.[5][12] It should be stored locked up, accessible only to authorized personnel.[3][5]

-

Container: Keep the container tightly closed to prevent moisture ingress or sublimation.[5]

-

Segregation: This compound must be segregated from incompatible materials. As a halogenated compound, it should be stored away from strong oxidizing agents and active metals like sodium or potassium, as violent reactions can occur.[6][13] Store it with other halogenated organic compounds, but ensure secondary containment is used to separate it from other chemical families.[8][13]

-

Refrigeration: Some suppliers recommend storing in a refrigerator (2 to 8 °C) under an inert atmosphere.[1] If this is the case, it must be stored in a dedicated, explosion-proof laboratory refrigerator, never in a domestic or office unit.[8][12]

Emergency Procedures: Preparedness and Response

Exposure Management

Immediate and correct first aid is critical.

-

Eye Contact: This is the most severe acute risk. Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate emergency medical help.[3]

-

Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected skin area thoroughly with soap and plenty of water.[5][14] If skin irritation occurs, get medical help.[5]

-

Ingestion: If the substance is swallowed, rinse the mouth with water.[3] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

-

Inhalation: Move the person to fresh air.[3][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

Spill Management

A calm and methodical response to a spill is essential to prevent a minor incident from escalating.

-

Alert & Evacuate: Alert personnel in the immediate area.[15] Evacuate non-essential personnel.[15]

-

Assess: Evaluate the size and nature of the spill. For a small, contained spill of the solid, trained laboratory personnel can proceed with cleanup. For a large spill, or if you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency response team.[16]

-

Contain: Prevent the spread of the dust or solid. Cover the spill with an absorbent material.[17]

-

Clean Up:

-

Ensure you are wearing appropriate PPE, including respiratory protection if necessary.[18]

-

Carefully sweep or scoop the spilled material and absorbent into a suitable, labeled container for hazardous waste.[14] Avoid generating dust.

-

Clean the spill area with a mild detergent solution and water, using absorbent pads to wipe the area clean.[15]

-

-

Dispose: Place all contaminated materials (gloves, absorbent pads, etc.) into a sealed, clearly labeled hazardous waste container.[19]

-

Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

-

Segregation: Collect waste in designated, sealed, and clearly labeled containers.[19] Halogenated organic waste should be kept separate from non-halogenated waste streams.[13]

-

Disposal: Do not dispose of this chemical down the drain or in regular trash.[20] All disposal must be handled through your institution's EHS office in strict accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a valuable research tool, but its utility is matched by its potential hazards. A safety-first mindset, rooted in a deep understanding of the compound's properties and a strict adherence to a multi-layered control strategy, is paramount. By integrating the principles of engineering controls, robust administrative procedures, and correct PPE usage, researchers can confidently and safely leverage this compound to advance the frontiers of science and drug development. This guide serves as a foundational document, but it must be supplemented by institution-specific training and a continuous commitment to laboratory safety.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 74575-17-0 | this compound. Retrieved from Hoffman Fine Chemicals. [Link]

-

Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from BESA. [Link]

-

Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from Clarkson University. [Link]

-

Infolink. (2024). Emergency Response To Chemical Spills. Retrieved from Infolink. [Link]

-